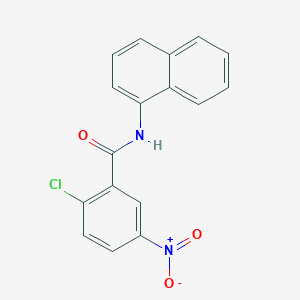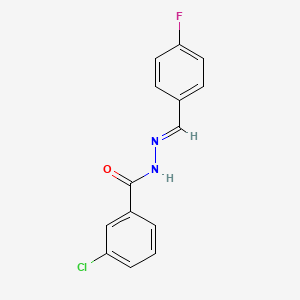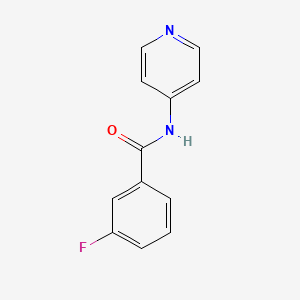![molecular formula C17H19N3O2 B5567444 2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 2-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine, often involves the strategic functionalization of the pyrimidine ring and the incorporation of various substituents to achieve desired properties. A noteworthy approach includes the one-pot oxidative decarboxylation-beta-iodination of amino acids, offering a pathway to introduce different substituents at specific positions on the pyrimidine ring, thereby tailoring the molecule's reactivity and interaction capabilities (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 2-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine, is crucial for understanding their reactivity and potential applications. X-ray diffraction analysis has been a valuable tool in elucidating the crystal structure of similar compounds, revealing the planarity of the pyrimidine ring and its conformational relationship with substituent groups. Such studies have shown that the structural arrangement significantly influences the compound's physical properties and interaction mechanisms (Sharma et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 2-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine derivatives is influenced by the nature of the substituents and the molecular structure. These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are pivotal for synthesizing novel derivatives with potential biological and industrial applications. The introduction of specific functional groups can significantly alter the chemical properties, such as reactivity towards electrophiles and nucleophiles, enhancing the compound's utility in synthetic chemistry (Zhou et al., 2019).
Physical Properties Analysis
The physical properties of 2-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine and related derivatives are of significant interest, particularly in the context of material science and pharmaceutical applications. These properties include solubility, melting points, and crystallinity, which are essential for the formulation and development of new materials and drugs. The incorporation of pyrimidine and piperidine units often leads to compounds with desirable physical properties, such as enhanced solubility in organic solvents, which is crucial for various applications in organic synthesis and drug formulation (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, and photostability, play a crucial role in their reactivity and potential applications. Understanding these properties is essential for the design and synthesis of compounds with targeted functionality. For instance, the electron-donating or withdrawing nature of substituents attached to the pyrimidine ring can significantly influence the compound's acidity or basicity, thereby affecting its reactivity in chemical transformations (Urleb et al., 1990).
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Research on compounds structurally related to 2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine highlights their intriguing chemical properties. For instance, the study of pyrimidine and piperidine derivatives showcases their significant presence in nature and their roles in biological systems. These compounds often serve as key pharmacophores due to their applications in medicine and fields like nonlinear optics (NLO). The structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, as analyzed through Density Functional Theory (DFT) and Time-Dependent DFT, suggest these molecules may have substantial NLO character, hinting at their potential for optoelectronic applications (Hussain et al., 2020).
Synthesis and Self-Assembly
A novel approach to synthesizing 2-aminopyrimidinones through a three-component reaction has been developed, demonstrating the versatility of pyrimidine derivatives in chemical synthesis. This method not only highlights the efficient one-pot synthesis of these compounds but also their capability for self-assembly and hydrogen bonding, indicating potential applications in material science and nanotechnology (Bararjanian et al., 2010).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of pyrido[2,3-d]pyrimidine derivatives have been extensively explored. These compounds exhibit a broad spectrum of antimicrobial activity against various strains of bacteria and fungi, as well as potent anticancer properties against several cancer cell lines. This suggests their potential as templates for developing new therapeutic agents (El-Sattar et al., 2021). Additionally, the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents highlight the chemical versatility and potential pharmaceutical applications of these compounds (El-Subbagh et al., 2000).
Photoluminescence and Optical Properties
The synthesis and characterization of Schiff-base ligands and their Zn(II) complexes reveal intriguing photoluminescence properties originating from intraligand transitions. The enhancement of fluorescence upon metal complexation offers insights into the design of new materials for optical and electronic applications, showcasing the importance of structural modification in tailoring the photophysical properties of these compounds (Chattopadhyay et al., 2009).
Corrosion Inhibition
The evaluation of Schiff bases as corrosion inhibitors for carbon steel in acidic environments illustrates another application of pyrimidine derivatives. This study underscores the potential of these compounds in industrial applications, particularly in protecting metals from corrosion, which is crucial for the longevity and durability of metal structures (Hegazy et al., 2012).
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-10-20(11-7-13)16(21)14-4-2-5-15(12-14)22-17-18-8-3-9-19-17/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLRZYIUFRVOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)


![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)
![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)
